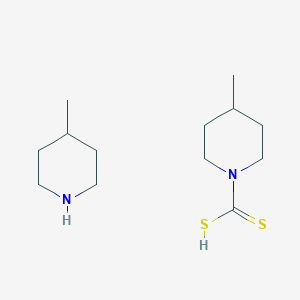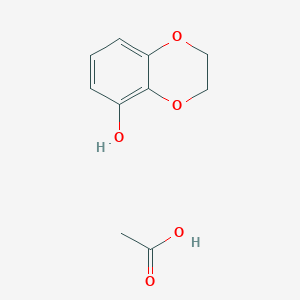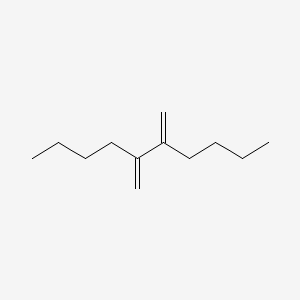
2,3-Dibutyl-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibutyl-1,3-butadiene is an organic compound with the molecular formula C12H22 It is a derivative of 1,3-butadiene, where two butyl groups are attached to the second and third carbon atoms of the butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutyl-1,3-butadiene typically involves the alkylation of 1,3-butadiene with butyl halides under specific conditions. One common method is the use of a strong base such as sodium amide (NaNH2) to facilitate the alkylation reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic dimerization of butadiene followed by selective hydrogenation and subsequent alkylation. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibutyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form corresponding diols or epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Cl2 or Br2 in the presence of a suitable solvent.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibutyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty rubbers and elastomers with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 2,3-Dibutyl-1,3-butadiene involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes a radical or ionic mechanism to form long-chain polymers. The presence of butyl groups influences the reactivity and stability of the resulting polymers, making them suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simpler diene with no alkyl substitutions.
2,3-Dimethyl-1,3-butadiene: A similar compound with methyl groups instead of butyl groups.
Isoprene: Another diene with a different substitution pattern.
Comparison: 2,3-Dibutyl-1,3-butadiene is unique due to the presence of butyl groups, which impart distinct physical and chemical properties compared to its simpler counterparts. The butyl groups increase the hydrophobicity and steric hindrance, affecting the compound’s reactivity and applications.
Eigenschaften
CAS-Nummer |
5731-93-1 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
5,6-dimethylidenedecane |
InChI |
InChI=1S/C12H22/c1-5-7-9-11(3)12(4)10-8-6-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
KWLSHEKEMVDTBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)C(=C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



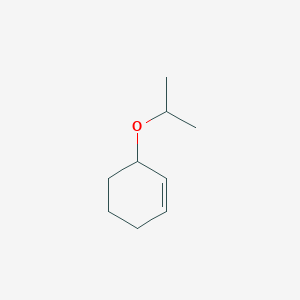
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
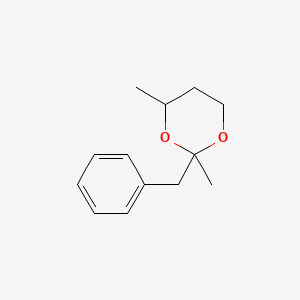
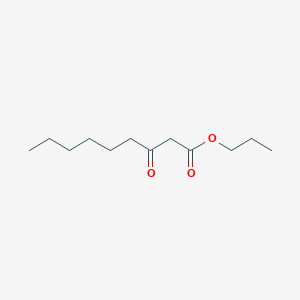
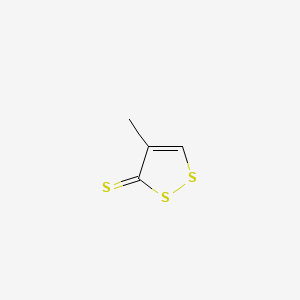

![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
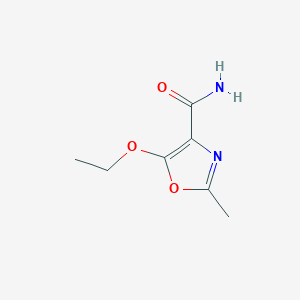
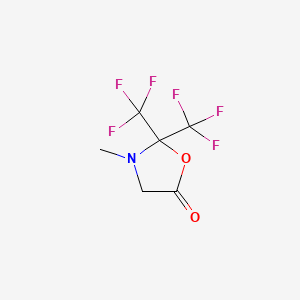
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
